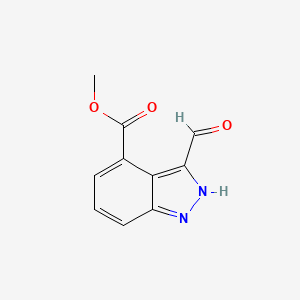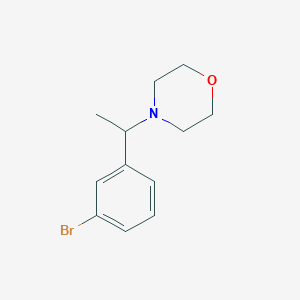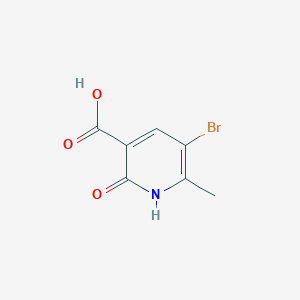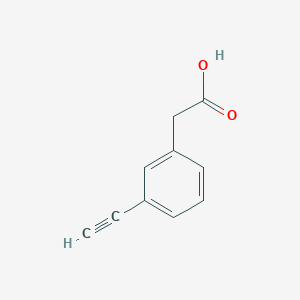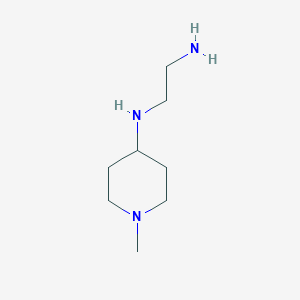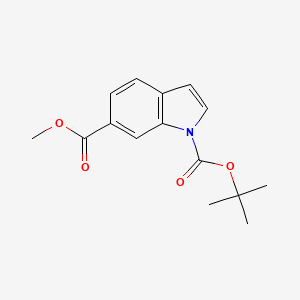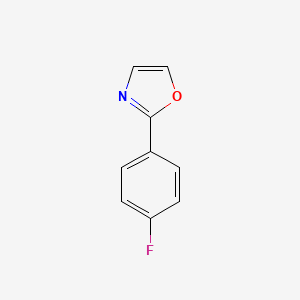
2-(4-Fluorophenyl)oxazole
Overview
Description
2-(4-Fluorophenyl)oxazole is a heterocyclic compound featuring an oxazole ring substituted with a 4-fluorophenyl group. Oxazole derivatives are known for their diverse biological activities and have garnered significant attention in medicinal chemistry . The presence of the fluorine atom in the phenyl ring often enhances the compound’s biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorobenzoyl chloride with glycine, followed by cyclization under acidic conditions to form the oxazole ring . Another approach involves the use of 4-fluoroaniline and glyoxylic acid, which undergoes cyclization in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorophenyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl ring and the oxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)oxazole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes or receptors, often leading to inhibition of enzymatic activity or modulation of receptor function. This can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
2-Phenyl-oxazole: Lacks the fluorine atom, resulting in different biological activity.
2-(4-Chlorophenyl)oxazole: Contains a chlorine atom instead of fluorine, which affects its reactivity and biological properties.
2-(4-Bromophenyl)oxazole:
Uniqueness: 2-(4-Fluorophenyl)oxazole is unique due to the presence of the fluorine atom, which often enhances its stability, lipophilicity, and biological activity compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
2-(4-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWONCNRYPUJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610286 | |
| Record name | 2-(4-Fluorophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885268-39-3 | |
| Record name | 2-(4-Fluorophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing fluorine-18 labeled radiopharmaceuticals for P-gp imaging?
A1: P-glycoprotein (P-gp) plays a crucial role in limiting drug entry into the brain, and its dysfunction is implicated in various neurological diseases []. While carbon-11 labeled radiopharmaceuticals are commonly used for P-gp imaging, the longer half-life of fluorine-18 makes it highly desirable for broader clinical application. This is because it allows for longer imaging times and easier transportation of the radiotracer. The research aimed to synthesize and evaluate novel fluorine-18 labeled compounds, including one containing 2-(4-Fluorophenyl)oxazole, as potential P-gp imaging agents [].
Q2: How does the this compound-containing compound interact with P-gp in vivo?
A2: The study investigated a compound named 4-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(4-fluorophenyl)oxazole, referred to as compound 1a []. While the exact mechanism of interaction between compound 1a and P-gp wasn't elucidated in this study, researchers demonstrated its P-gp substrate potential. In vivo experiments using Mdr1a/b((-/-))Bcrp1((-/-)) mice (lacking P-gp) showed significantly higher brain uptake of the compound compared to wild-type mice, indicating that P-gp actively transports this compound [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol](/img/structure/B1342445.png)
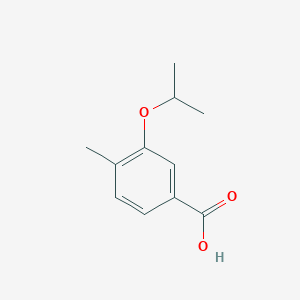

![tert-butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B1342454.png)

